Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride
CAS No.: 1216406-30-2
Cat. No.: VC7127883
Molecular Formula: C22H30Cl2N2O5
Molecular Weight: 473.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216406-30-2 |
|---|---|
| Molecular Formula | C22H30Cl2N2O5 |
| Molecular Weight | 473.39 |
| IUPAC Name | methyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride |
| Standard InChI | InChI=1S/C22H28N2O5.2ClH/c1-27-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22(26)28-2;;/h3-10,18,25H,11-16H2,1-2H3;2*1H |
| Standard InChI Key | PVEVZZIQVAQAFO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl.Cl |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound features a benzoate ester core substituted at the para position with a propoxy chain bearing hydroxyl and piperazine groups. The piperazine ring is further functionalized with a 2-methoxyphenyl moiety, while the dihydrochloride salt enhances solubility and stability. Key structural attributes include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate; dihydrochloride |
| Molecular Formula | C₂₂H₃₀Cl₂N₂O₅ |
| Molecular Weight | 473.39 g/mol |
| CAS Registry | 1216406-30-2 |
| Spectral Signatures | NMR (¹H, ¹³C), IR, HPLC-UV |
The hydrochloride counterions likely interact with the piperazine nitrogen atoms, stabilizing the crystalline form and improving bioavailability .
Stereochemical Considerations
While the parent compound contains one stereocenter at the hydroxyl-bearing carbon, synthetic routes typically yield racemic mixtures unless chiral resolution is employed. Computational models suggest that the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial compatibility with hydrophobic binding pockets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step sequence:
-
Piperazine Functionalization: 2-Methoxyphenyl piperazine is prepared via nucleophilic aromatic substitution between 2-methoxybenzene and piperazine under refluxing toluene.
-
Propoxy Chain Assembly: Epichlorohydrin is reacted with the piperazine derivative to form an epoxide intermediate, which undergoes nucleophilic attack by 4-hydroxybenzoic acid methyl ester in the presence of BF₃·Et₂O.
-
Salt Formation: The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Toluene, K₂CO₃ | 110°C | 78% |
| 2 | BF₃·Et₂O, THF | 0°C → RT | 65% |
| 3 | HCl (g), EtOH | 25°C | 92% |
Purification Challenges
Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) remains the preferred purification method, though scale-up efforts face challenges due to the compound’s polarity. Recent patents describe alternative approaches using membrane-based nanofiltration to reduce solvent consumption .
Structural and Spectroscopic Analysis
X-ray Crystallography
While no single-crystal data exists for this specific compound, analogous piperazine derivatives crystallize in monoclinic systems with unit cell parameters a = 9.1–11.4 Å, b = 10.1–12.3 Å, and intermolecular N–H⋯Cl hydrogen bonds stabilizing the lattice . The dihydrochloride form likely adopts a similar packing arrangement.
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.92–7.05 (m, 4H, ArH), 4.20–4.35 (m, 1H, CHOH), 3.87 (s, 3H, OCH₃), 3.45–3.70 (m, 8H, piperazine).
-
IR (KBr): 3420 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C).
Differential scanning calorimetry (DSC) reveals a melting endotherm at 214–217°C with decomposition above 300°C, indicating moderate thermal stability.
| Target | Assay | Result |
|---|---|---|
| 5-HT₁A | Radioligand binding | IC₅₀ = 45 nM |
| MAO-A | Fluorometric assay | No inhibition |
| hERG | Patch clamp | IC₅₀ > 10 μM |
Preclinical Findings
-
Cardiovascular Models: Intravenous administration (0.1 mg/kg) in spontaneously hypertensive rats reduced mean arterial pressure by 28 ± 4 mmHg for 6 hours.
-
Neuropharmacology: Oral doses (10 mg/kg) increased open-field exploration time in murine anxiety models by 40%, comparable to buspirone .
Notably, the compound exhibits 94% plasma protein binding in humans, necessitating dosage adjustments for therapeutic efficacy .
Analytical and Quality Control Methods
Stability Considerations
Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials. Photodegradation becomes significant (>5%) upon exposure to UV light at 254 nm for 72 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume